Azido-PEG5-CH2CO2-NHS
Overview
Description
Azido-PEG5-CH2CO2-NHS is a PEG-based PROTAC linker . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It is a click chemistry reagent and can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Synthesis Analysis
Azido-PEG5-CH2CO2-NHS is used in the synthesis of PROTACs . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular weight of Azido-PEG5-CH2CO2-NHS is 418.40 g/mol . Its molecular formula is C16H26N4O9 . It appears as a liquid that is colorless to light yellow .Chemical Reactions Analysis
Azido-PEG5-CH2CO2-NHS can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG5-CH2CO2-NHS is a very active pegylation reagent with 5 PEG units . The hydrophilic PEG spacer increases solubility in aqueous media . It is stored at -20°C, sealed storage, away from moisture .Scientific Research Applications
Cell Adhesion and Migration
Azido-PEG5-CH2CO2-NHS has been utilized in creating substrates for dynamic cell adhesion, migration, and shape change. A study used cell-repellent azido-[polylysine-g-PEG] (APP) to demonstrate tissue motility assays, patterned coculturing, and triggered cell shape change, highlighting the polymer's versatility in cell biology applications (van Dongen et al., 2013).
Synthesis of Heterobifunctional Poly(ethylene glycol)s
Azido-terminated heterobifunctional PEG derivatives, including Azide-PEG-NH2 and Azide-PEG-COOH, have been synthesized efficiently. These derivatives are valuable for conjugation chemistry, particularly in 'click' reactions with alkyne groups, demonstrating their importance in drug delivery and bioconjugation (Hiki & Kataoka, 2007).
Site-specific Protein PEGylation
The azido group of Azido-PEG5-CH2CO2-NHS enables site-specific PEGylation of proteins. This approach has been used for selectively PEGylating proteins containing unnatural amino acids, enhancing their therapeutic potential (Deiters et al., 2004).
Drug Conjugation in Polymer Science
In the field of polymer science, azido polymers have been synthesized for drug delivery applications. Using microwave-assisted 'click chemistry', azido polymers have been developed for conjugating anticancer drugs, demonstrating their potential in targeted drug delivery (Hu et al., 2013).
Quantification of Functionalized PEG Azides
The quantification of azide incorporation in PEG polymers is critical for their effective use in drug delivery. A method involving 1H NMR analysis has been described for quantifying azide-functionalized PEG, showing its significance in the accurate preparation of drug delivery systems (Semple et al., 2016).
Therapeutic Immunoglobulin Delivery
Azido-PEG5-CH2CO2-NHS has been used in the chemical engineering of erythrocyte membranes to display antibodies for immunoglobulin delivery. This demonstrates the polymer's role in enhancing the efficacy and lifetime of immunoglobulin-based therapeutics (Ji et al., 2019).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O9/c17-19-18-3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-16(23)29-20-14(21)1-2-15(20)22/h1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZIAMWWCOXMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-CH2CO2-NHS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.